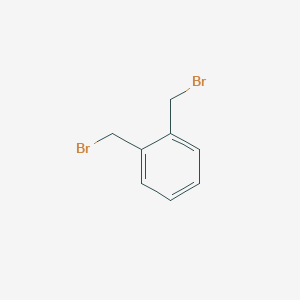

1,2-Bis(bromomethyl)benzene

Description

Properties

IUPAC Name |

1,2-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKAYWMGPDWLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059019 | |

| Record name | Xylylene dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-13-4 | |

| Record name | 1,2-Bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bis(bromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(bromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylylene dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dibromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BIS(BROMOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FRJ55E5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(bromomethyl)benzene: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromomethyl)benzene, also known as α,α'-dibromo-o-xylene, is a highly versatile bifunctional alkylating agent extensively utilized in organic synthesis and materials science.[1] Its strategic placement of two reactive bromomethyl groups on an aromatic scaffold makes it a crucial building block for the construction of complex molecular architectures, ranging from macrocycles and polymers to pharmaceutical intermediates.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications to support its use in research and development.

Chemical and Physical Properties

This compound is a white to light cream crystalline powder at room temperature.[3] It is characterized by the chemical formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol .[3][4] The presence of the two bromomethyl groups ortho to each other on the benzene (B151609) ring confers a high degree of reactivity, particularly in nucleophilic substitution reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Br₂ | [3][4] |

| Molecular Weight | 263.96 g/mol | [3][4] |

| Appearance | White to light cream crystals or crystalline powder | [3] |

| Melting Point | 91-94 °C | [3][5] |

| Boiling Point | 140 °C at 20 mmHg | [3] |

| Density | 1.96 g/mL at 25 °C | [3][5] |

| Flash Point | 133.6 °C | [3] |

| Water Solubility | Soluble, hydrolyzes | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether | [5] |

| CAS Number | 91-13-4 | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.68 (s, 4H, PhCH ₂Br), 7.26-7.39 (m, 4H, ArH ) | [6] |

| ¹³C NMR (CDCl₃) | δ 30.1 (PhC H₂Br), 129.6 (C H-4,5), 131.2 (C H-3,6), 136.7 (C -1,2) | [6] |

| Infrared (IR, KBr) | 1437 (w), 1419 (w), 1227 (s), 1198 (s), 848 (w), 750 (w) cm⁻¹ | [6] |

Experimental Protocols

Synthesis of this compound from o-Xylene (B151617)

A common method for the preparation of this compound is the free-radical bromination of o-xylene.[2] This reaction is typically initiated by UV light or a radical initiator.

Method 1: Photochemical Bromination [7]

-

Reaction Setup: Dissolve 0.2 mole of o-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The dropping funnel should dip into the liquid to minimize bromine loss.

-

Bromine Addition: Heat the mixture to boiling. For each hydrogen atom to be replaced, add 0.205 mole of elemental bromine (dried by shaking with concentrated sulfuric acid) dropwise. A total of 0.82 mole of bromine is required.

-

Initiation: Irradiate the reaction mixture with a 500-watt photolamp during the bromine addition. The rate of addition should be controlled so that the carbon tetrachloride dripping from the reflux condenser remains nearly colorless. The reaction typically takes 2-10 hours.

-

Work-up: After the reaction is complete, stop the irradiation and cool the solution. Wash the solution rapidly with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Purification: Dry the organic layer with magnesium sulfate (B86663) and evaporate the solvent in vacuo. The crude product can be purified by crystallization from chloroform.

Method 2: N-Bromosuccinimide (NBS) Bromination [5]

-

Reaction Setup: To a mixture of N-bromosuccinimide (NBS) and o-xylene in acetonitrile (B52724) at room temperature, slowly add silicon tetrachloride.

-

Reaction Monitoring: Stir the reaction mixture continuously until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into water and extract with dichloromethane.

-

Purification: Combine the organic extracts and dry with anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a petroleum ether-ether mixture (3:1) or by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) eluent.

General Protocol for Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[1]

-

Reaction Setup: Dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Nucleophile Addition: Add at least two equivalents of the desired nucleophile (e.g., an amine, thiol, or alcohol, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the HBr byproduct).

-

Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by an appropriate method such as recrystallization or column chromatography.

Chemical Reactivity and Applications

The primary mode of reactivity for this compound is as a bifunctional electrophile.[1] The two bromomethyl groups can react with dinucleophiles to form a variety of cyclic structures.

Synthesis of Macrocycles and Cyclophanes

A significant application of this compound is in the synthesis of macrocyclic compounds, including crown ethers, cryptands, and cyclophanes.[5] These structures are of great interest in supramolecular chemistry for their ability to selectively bind ions and small molecules.[1]

Polymer Chemistry

In polymer science, it serves as a monomer for the synthesis of polymers with unique properties, such as Polymers of Intrinsic Microporosity (PIMs), which have applications in gas separation and storage.[1]

Drug Development and Chemical Biology

This compound and its derivatives are valuable reagents in drug discovery and chemical biology.

-

Synthesis of Pharmaceutical Intermediates: It is used in the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases.[3][5] It is also a key intermediate in the synthesis of tridentate carbene ligands used in the development of metal-based drugs.[3]

-

Peptide Cyclization: This compound is employed as a linker to cyclize peptides by reacting with two cysteine residues.[8][9] This "stapling" can enhance the peptide's conformational stability, proteolytic resistance, and cell permeability.[8]

Visualizations

Synthesis of this compound

Caption: Radical bromination of o-xylene.

General Reaction Scheme: Nucleophilic Substitution

Caption: Formation of a cyclic product.

Application in Peptide Cyclization

Caption: Peptide stapling via S-alkylation.

Safety Information

This compound is a corrosive and lachrymatory substance.[10][11] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[10][11] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] It should be used in a well-ventilated area or a chemical fume hood.[10]

Conclusion

This compound is a cornerstone reagent in synthetic chemistry with a broad spectrum of applications. Its ability to act as a rigid linker and a bifunctional electrophile makes it indispensable for the construction of complex organic molecules, from novel materials to potential therapeutics. A thorough understanding of its chemical properties and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91-13-4 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 91-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure and Applications of 1,2-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)benzene, also known as α,α'-dibromo-o-xylene, is a highly reactive aromatic organic compound that serves as a versatile building block in synthetic chemistry. Its bifunctional nature, arising from the two bromomethyl groups positioned ortho to each other on a benzene (B151609) ring, allows for the construction of complex cyclic and polycyclic structures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key applications in research and drug development, with a focus on its role as a precursor to bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] The presence of two reactive benzylic bromide moieties makes it a potent alkylating agent and a valuable intermediate in a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | α,α'-Dibromo-o-xylene, o-Xylylene dibromide | [2] |

| CAS Number | 91-13-4 | [3] |

| Chemical Formula | C₈H₈Br₂ | [3] |

| Molecular Weight | 263.96 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 98.4-99.8 °C | [4] |

| Density | 1.96 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and acetone. | [1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H NMR | 4.68 | s | -CH ₂Br | [4] |

| 7.26-7.39 | m | Ar-H | [4] | |

| ¹³C NMR | 30.1 | - | -C H₂Br | [4] |

| 129.6 | - | C H-4,5 | [4] | |

| 131.2 | - | C H-3,6 | [4] | |

| 136.7 | - | C -1,2 | [4] |

s = singlet, m = multiplet

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 1437 | w | Aromatic C=C stretch | [4] |

| 1419 | w | Aromatic C=C stretch | [4] |

| 1227 | s | C-H wagging (in-plane) | [4] |

| 1198 | s | C-H wagging (in-plane) | [4] |

| 848 | w | C-H bending (out-of-plane) | [4] |

| 750 | w | C-H bending (out-of-plane) | [4] |

s = strong, w = weak

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak [M]⁺ and fragment ions corresponding to the loss of bromine atoms are typically observed.

Synthesis of this compound

This compound is commonly synthesized via the free-radical bromination of o-xylene.[1] This reaction can be initiated using light or a radical initiator.

Experimental Protocol: Synthesis from o-Xylene

The following protocol is adapted from Organic Syntheses.[5]

Caution: this compound is a potent lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[5]

Materials:

-

o-Xylene

-

Bromine

-

Petroleum ether (60-68 °C boiling range)

-

Sun lamp or UV lamp

Procedure:

-

A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel with its tip extending below the surface of the reaction mixture, and a condenser connected to a gas absorption trap.

-

o-Xylene (1 mole) is added to the flask and heated to 125 °C with an oil bath while being illuminated with a sun lamp.[5]

-

Bromine (2.2 moles) is added dropwise with stirring over 1.5 hours, maintaining the temperature at 125 °C.[5]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes under the same conditions.

-

The reaction mixture is cooled to 60 °C and poured into boiling petroleum ether.

-

The solution is cooled slowly to room temperature with occasional stirring to induce crystallization. The mixture is then cooled in a refrigerator for 12 hours.[5]

-

The crystalline product is collected by suction filtration, washed with cold petroleum ether, and dried in a vacuum desiccator over solid potassium hydroxide.

Caption: Synthesis of this compound from o-xylene.

Applications in Research and Drug Development

The synthetic utility of this compound stems from its ability to act as a dielectrophile, readily reacting with a variety of nucleophiles to form two new covalent bonds. This property is extensively exploited in the construction of cyclic systems and in the development of bioactive molecules.

Precursor for Bioactive Heterocycles

This compound is a key starting material for the synthesis of isoindoline (B1297411) and isoquinoline (B145761) alkaloids, which are classes of compounds with a broad spectrum of biological activities.[6] The synthesis of a dimethoxy-substituted analog, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, serves as a precursor for compounds like papaverine (B1678415) (a vasodilator) and noscapine (B1679977) (investigated as an anticancer agent).[6]

Peptide Stapling

In drug development, "stapled" peptides are designed to mimic α-helical structures, which are crucial in many protein-protein interactions. These modified peptides exhibit enhanced proteolytic resistance and cell permeability. This compound is used as a linker to staple peptides by reacting with two cysteine residues within the peptide chain.[7] This S-alkylation strategy has been employed in the development of inhibitors for the p53-MDM2/MDMX interaction, a key target in cancer therapy.[7]

Caption: Synthetic utility of this compound.

Synthesis of Ligands for Catalysis

Ortho-benzyl bisphosphine compounds, which are important ligands in transition metal catalysis, can be synthesized from this compound.[8] These ligands, when complexed with metals like palladium, are used in catalytic systems for reactions such as olefin carbonylation.[8]

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and causes severe skin burns and eye damage.[2] It is also a lachrymator.[5] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. Contaminated apparatus should be decontaminated by soaking in alcoholic alkali.[5]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined molecular structure and predictable reactivity make it an ideal precursor for a wide range of complex molecules, including those with significant biological activity. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the creation of novel therapeutics and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)benzene, also known as α,α'-dibromo-o-xylene, is a valuable bifunctional alkylating agent widely utilized in organic synthesis.[1][2] Its utility stems from the two reactive bromomethyl groups positioned in the ortho orientation on a benzene (B151609) ring, making it a key building block for the construction of complex molecular architectures, including macrocycles and heterocyclic compounds.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for common synthetic routes are presented, alongside a summary of key analytical data for product characterization.

Introduction

This compound is a halogenated organic compound derived from o-xylene (B151617).[1] At room temperature, it typically exists as a white to pale yellow crystalline solid.[1][3][4] The presence of two reactive bromomethyl groups makes it a versatile reagent in nucleophilic substitution reactions, serving as a precursor for the synthesis of a wide range of organic molecules.[1][2] Its applications are prominent in the fields of supramolecular chemistry, materials science, and as an intermediate in the synthesis of pharmaceuticals.[1][2] For instance, it is used in the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases.[3][4]

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of o-xylene.[1] This can be achieved using either elemental bromine (Br₂) under photochemical or thermal conditions, or with N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][5]

Synthesis via Photochemical Bromination of o-Xylene

This classic method involves the direct bromination of o-xylene using liquid bromine, initiated by ultraviolet (UV) light or a sun lamp.[1][5][6] The reaction proceeds via a free-radical chain mechanism, where the benzylic hydrogens of the methyl groups are selectively substituted by bromine atoms.[1]

Synthesis via N-Bromosuccinimide (NBS) Bromination

An alternative and often preferred laboratory-scale method utilizes N-bromosuccinimide as the brominating agent.[1] NBS provides a low, constant concentration of bromine, which can help to minimize side reactions such as over-bromination or ring bromination.[7] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, and carried out in a non-polar solvent like carbon tetrachloride.[1]

Experimental Protocols

Caution: this compound is a potent lachrymator and alkylating agent, and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.[1][5]

Protocol for Photochemical Bromination of o-Xylene

This protocol is adapted from a literature procedure.[5]

-

Apparatus Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel with an extended tip reaching below the surface of the reaction mixture, and a reflux condenser connected to a gas absorption trap.

-

Reaction Initiation: 106 g (1 mole) of o-xylene is placed in the flask and heated to 125°C using an oil bath. The flask is illuminated with a sun lamp.

-

Addition of Bromine: 352 g (2.2 moles) of bromine is added dropwise with stirring over a period of 1.5 hours.

-

Reaction Completion: The mixture is stirred at 125°C under illumination for an additional 30 minutes.

-

Work-up: The reaction mixture is cooled to 60°C and poured into 100 ml of boiling petroleum ether (60-68°C). The solution is then cooled to room temperature and subsequently placed in a refrigerator for 12 hours to facilitate crystallization.

-

Purification: The crystalline product is collected by suction filtration, washed with cold petroleum ether, and dried in a vacuum desiccator over potassium hydroxide. This procedure typically yields 123–140 g (48–53%) of the product.[5]

Protocol for N-Bromosuccinimide (NBS) Bromination of o-Xylene

This protocol is based on a reported synthesis.[1]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5.80 g (54.0 mmol) of o-xylene and 20.00 g (112.3 mmol) of N-bromosuccinimide (NBS) in 25 ml of carbon tetrachloride.

-

Initiation: Add half of the total amount of benzoyl peroxide (0.01 g, 0.04 mmol) to the mixture and bring it to reflux.

-

Reaction Progression: After 20 minutes of reflux, add the remaining half of the benzoyl peroxide and continue to reflux for an additional 6 hours.

-

Isolation of Crude Product: Cool the reaction mixture to room temperature. The precipitated succinimide (B58015) is removed by suction filtration. The excess carbon tetrachloride is removed from the filtrate by vacuum distillation.

-

Purification: The crude product is chilled in a refrigerator overnight. The precipitated solid is collected by filtration and recrystallized from diethyl ether to yield the pure product. A yield of 9.26 g (65%) has been reported for this method.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Br₂ | [1][4][8][9] |

| Molecular Weight | 263.96 g/mol | [9][10] |

| Appearance | White to pale yellow crystalline solid | [1][3][4] |

| Melting Point | 91-94 °C | [3][4][11] |

| Boiling Point | 140 °C / 20 mmHg | [4][11] |

| Density | 1.96 g/mL at 25 °C | [3][4][11] |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether; insoluble in water. | [1][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.68 (s, 4H, -CH₂Br), 7.26-7.39 (m, 4H, Ar-H) | [12] |

| ¹³C NMR (CDCl₃) | δ 30.1 (-CH₂Br), 129.6 (Ar-C), 131.2 (Ar-C), 136.7 (Ar-C) | [12] |

| Mass Spectrometry (EI) | m/z (%): 264 (M⁺, 11), 183 (97), 104 (100) | [1] |

Visualizations

Diagram 1: Synthesis of this compound via Photochemical Bromination

Caption: Workflow for the synthesis of this compound using photochemical bromination.

Diagram 2: Synthesis of this compound via NBS Bromination

Caption: Workflow for the synthesis of this compound using NBS as the brominating agent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques.

-

Melting Point: A sharp melting point in the range of 91-94 °C is indicative of a pure product.[3][4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the four benzylic protons of the -CH₂Br groups at approximately δ 4.68 ppm, and a multiplet for the four aromatic protons between δ 7.26 and 7.39 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum will display a peak for the benzylic carbons around δ 30.1 ppm and signals for the aromatic carbons in the region of δ 129-137 ppm.[12]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 264, corresponding to the molecular weight of the compound.[1] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols for both photochemical and NBS-mediated bromination of o-xylene offer reliable methods for its preparation. The tabulated physical, chemical, and spectroscopic data serve as a valuable reference for researchers in verifying the identity and purity of the synthesized compound. The versatility of this compound as a synthetic intermediate ensures its continued importance in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. This compound | 91-13-4 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Xylylene dibromide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 10. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. rsc.org [rsc.org]

α,α'-Dibromo-o-xylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of α,α'-Dibromo-o-xylene, a versatile reagent in organic synthesis. This document details its chemical identity, physical characteristics, and safe handling protocols, alongside experimental procedures for its synthesis and characterization.

Core Physical and Chemical Properties

α,α'-Dibromo-o-xylene, also known as 1,2-Bis(bromomethyl)benzene, is a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂ | [2] |

| Molecular Weight | 263.96 g/mol | [2] |

| CAS Number | 91-13-4 | |

| Appearance | White to brown crystalline powder or crystals | [1] |

| Melting Point | 91-96 °C | [1][3] |

| Boiling Point | 140 °C at 20 mmHg | [4] |

| Density | 1.96 g/mL at 25 °C | [5] |

| Solubility | Soluble in toluene (B28343) and ethanol (B145695). Insoluble in water. Soluble in hot dioxane. Soluble in chloroform (B151607) and petroleum ether for recrystallization purposes. | [6][7][8] |

| InChI Key | KGKAYWMGPDWLQZ-UHFFFAOYSA-N | [1] |

| SMILES | BrCC1=CC=CC=C1CBr | [1] |

Spectroscopic Data

Characterization of α,α'-Dibromo-o-xylene is typically achieved through standard spectroscopic methods. While specific spectra are proprietary, typical chemical shifts in ¹H and ¹³C NMR are consistent with its structure, showing characteristic peaks for the aromatic protons and the benzylic methylene (B1212753) protons, as well as the corresponding carbon signals. Infrared spectroscopy will show characteristic C-H and C-Br stretching and bending frequencies.

Experimental Protocols

Synthesis of α,α'-Dibromo-o-xylene

A common and reliable method for the synthesis of α,α'-Dibromo-o-xylene is the direct bromination of o-xylene (B151617), a procedure detailed in Organic Syntheses.[6]

Materials:

-

o-Xylene

-

Bromine

-

Petroleum ether (60-68 °C boiling range)

-

Ethanol (95%) for recrystallization (optional)

-

Chloroform for recrystallization (optional)

Equipment:

-

1-L three-necked round-bottomed flask

-

Stirrer with a rubber slip-sleeve seal

-

Dropping funnel with an extended tip

-

Efficient condenser with a gas absorption trap

-

Oil bath

-

Sun lamp (e.g., 275-watt General Electric)

-

Beaker

-

Suction filtration apparatus

-

Vacuum desiccator with solid potassium hydroxide

Procedure:

-

Reaction Setup: A 1-L three-necked round-bottomed flask is equipped with a stirrer, a dropping funnel with its tip extending below the surface of the reaction mixture, and a condenser connected to a gas absorption trap.[6]

-

Charging the Flask: 106 g (1 mole) of o-xylene is placed in the flask.[6]

-

Initiation: The flask is heated in an oil bath to 125 °C and illuminated with a sun lamp positioned close to the flask.[6]

-

Bromination: With stirring, 352 g (2.2 moles) of bromine is added dropwise over 1.5 hours.[6] The temperature is maintained at 125 °C throughout the addition.[6]

-

Reaction Completion: The mixture is stirred for an additional 30 minutes at 125 °C under illumination.[6]

-

Workup: The reaction mixture is cooled to 60 °C and poured into 100 mL of boiling petroleum ether (60-68 °C).[6] The solution is stirred frequently as it cools to room temperature to prevent the product from caking.[6]

-

Crystallization: The mixture is then cooled in a refrigerator for 12 hours to ensure complete crystallization.[6]

-

Isolation: The crystalline product is collected by suction filtration, washed twice with 25-mL portions of cold petroleum ether, and pressed dry on the filter.[6]

-

Drying: The product is dried in a vacuum desiccator over solid potassium hydroxide.[6] The yield of the brown crystalline product is typically between 123-140 g (48-53%), with a melting point of 89-94 °C.[6]

Purification by Recrystallization

For applications requiring higher purity, α,α'-Dibromo-o-xylene can be recrystallized.

Protocol:

-

From Ethanol: The crude product is dissolved in a minimum amount of hot 95% ethanol (approximately 3 mL/g).[6] The solution is allowed to cool slowly to room temperature and then cooled in an ice bath to induce crystallization. The purified crystals are collected by suction filtration. This method typically yields a product with a melting point of 93-94 °C with an 80-85% recovery.[6]

-

From Chloroform or Petroleum Ether: Alternatively, recrystallization can be performed from chloroform (approximately 1 mL/g) or petroleum ether (approximately 19 mL/g).[6]

Determination of Melting Point

The melting point of α,α'-Dibromo-o-xylene is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the solid begins to melt until it is completely liquid is recorded as the melting point.

Chemical Reactivity and Applications

α,α'-Dibromo-o-xylene is a valuable bifunctional electrophile in organic synthesis, primarily utilized for the introduction of the o-xylylene (B1219910) group. Its two benzylic bromide moieties are susceptible to nucleophilic substitution, making it an excellent precursor for the synthesis of various cyclic and acyclic compounds.

A significant application is in the formation of heterocyclic rings and macrocycles through reactions with dinucleophiles. For instance, it reacts with dithiols, diamines, and diols to form the corresponding sulfur-, nitrogen-, and oxygen-containing heterocycles.

Caption: Key reactions of α,α'-Dibromo-o-xylene.

Experimental Workflow

The overall process from starting materials to the purified product can be visualized in the following workflow diagram.

Caption: Synthesis and purification workflow.

Safety Information

α,α'-Dibromo-o-xylene is a lachrymator and is corrosive.[6] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 91-13-4 | Alpha,Alpha'-Dibromo-o-xylene [chemindex.com]

- 4. researchgate.net [researchgate.net]

- 5. a,a -Dibromo-o-xylene 97 91-13-4 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. o-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]

- 8. alpha,alpha'-Dibromo-p-xylene CAS#: 623-24-5 [m.chemicalbook.com]

Spectroscopic Analysis of 1,2-Bis(bromomethyl)benzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Bis(bromomethyl)benzene, a crucial reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular framework.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.26 | Multiplet | 4H | Aromatic (Ar-H) |

| 4.68 | Singlet | 4H | Methylene (-CH₂Br) |

| Solvent: CDCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.7 | Quaternary Aromatic (C-1, C-2) |

| 131.2 | Aromatic (CH-3, CH-6) |

| 129.6 | Aromatic (CH-4, CH-5) |

| 30.1 | Methylene (-CH₂Br) |

| Solvent: CDCl₃[1] |

Experimental Protocols

The following is a generalized experimental protocol for obtaining NMR spectra of organic compounds. Specific parameters for the data presented above were not available in the cited literature.

Sample Preparation:

-

Approximately 10-20 mg of the solid this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.

-

The solution is thoroughly mixed to ensure complete dissolution.

-

The resulting solution is then transferred into a 5 mm NMR tube.

-

The tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Typical Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Acquisition time: 2-4 s

-

Spectral width: 10-15 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 75 or 100 MHz).

-

Solvent: Chloroform-d (CDCl₃) with the solvent peak as an internal reference (δ 77.16).

-

Typical Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1-2 s

-

Spectral width: 0-220 ppm

-

Decoupling: Proton broadband decoupling.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1437 | Weak | Aromatic C=C stretch |

| 1419 | Weak | Aromatic C=C stretch |

| 1227 | Strong | C-H in-plane bending |

| 1198 | Strong | C-H in-plane bending |

| 848 | Weak | C-H out-of-plane bending |

| 750 | Weak | C-H out-of-plane bending |

| Sample Preparation: KBr pellet[1] |

Experimental Protocols

The following outlines a general procedure for obtaining an IR spectrum of a solid organic compound using the KBr pellet method.

-

A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the IR spectrometer.

-

The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is usually recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 262/264/266 | ~1:2:1 | [M]⁺ (Molecular ion) |

| 183/185 | High | [M-Br]⁺ |

| 104 | High | [M-2Br]⁺ (o-xylylene) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| Ionization Method: Electron Ionization (EI) |

The presence of two bromine atoms is indicated by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

Experimental Protocols

The following is a generalized protocol for obtaining a mass spectrum using an electron ionization (EI) source.

-

A small amount of the sample is introduced into the mass spectrometer, often via a heated probe for solid samples or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to 1,2-Bis(bromomethyl)benzene (CAS Number: 91-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)benzene, also known as α,α'-Dibromo-o-xylene, is a versatile bifunctional alkylating agent widely employed in organic synthesis and medicinal chemistry. Its two reactive bromomethyl groups ortho-disposed on a benzene (B151609) ring provide a rigid scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development as a precursor to nitric oxide synthase inhibitors and as a tool in cancer therapy research. Detailed experimental protocols and an exploration of relevant biological signaling pathways are presented to support its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

This compound is a white to light cream crystalline powder at room temperature.[1] Its key physical and spectroscopic properties are summarized in the tables below, providing a foundational dataset for its identification and use in quantitative experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 91-13-4 | [2] |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| Melting Point | 91-94 °C | [1][3] |

| Boiling Point | 140 °C at 20 mmHg | [1] |

| Density | 1.96 g/mL at 25 °C | [1] |

| Appearance | White to light cream crystals or crystalline powder | [1][3] |

| Solubility | Soluble in ethanol, ether, chloroform (B151607); slightly soluble in petroleum ether; soluble in water (hydrolyzes) | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.68 (s, 4H, PhCH ₂Br), 7.26-7.39 (m, 4H, ArH ) | [4] |

| ¹³C NMR (CDCl₃) | δ 30.1 (C H₂Br), 129.6 (C H-4,5), 131.2 (C H-3,6), 136.7 (C -1,2) | [4] |

| Infrared (IR, KBr) | 1437 (w), 1419 (w), 1227 (s), 1198 (s), 848 (w), 750 (w) cm⁻¹ | [4] |

| Mass Spectrum (MS) | Major fragments corresponding to loss of Br and CH₂Br | [5][6] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the free-radical bromination of o-xylene (B151617).[7] This reaction selectively targets the benzylic hydrogens of the methyl groups. A typical laboratory-scale synthesis is detailed below.

Synthesis of this compound from o-Xylene

This protocol is adapted from established methods of benzylic bromination.[7][8]

Materials:

-

o-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Chloroform or petroleum ether for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the radical reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with ice-water, saturated sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from chloroform or petroleum ether to yield white to off-white crystals of this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules and is a valuable tool in chemical biology.

Synthesis of Nitric Oxide Synthase Inhibitors

This compound is utilized in the synthesis of isothioureas, which are known to inhibit human nitric oxide synthases (NOS).[1] NOS are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes. The overproduction of NO is implicated in conditions such as inflammation and neurodegenerative disorders.

References

- 1. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound(91-13-4) MS spectrum [chemicalbook.com]

- 6. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Guide to the Nomenclature of 1,2-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms and nomenclature for the chemical compound 1,2-Bis(bromomethyl)benzene, a versatile reagent in organic synthesis. A clear understanding of its various names is crucial for accurate literature searches, chemical procurement, and unambiguous communication in research and development.

Chemical Identity

The compound is structurally defined as a benzene (B151609) ring with two adjacent bromomethyl (-CH₂Br) substituents. Its unique chemical structure gives rise to several acceptable names, both systematic and common.

| Identifier | Value |

| CAS Number | 91-13-4[1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₈H₈Br₂[2][3][5][6][7][9][10][11][12] |

| Molecular Weight | 263.96 g/mol [2][5][6][7][8][9][10][12][14] |

| InChI Key | KGKAYWMGPDWLQZ-UHFFFAOYSA-N[2][3][5][10][14] |

Synonyms and Nomenclature

The various names for this compound can be categorized into systematic, semi-systematic, and common names. Below is a comprehensive table of these synonyms.

| Nomenclature Type | Synonym | Source |

| IUPAC Name | This compound | [2][5][8][10][12] |

| Common Name | o-Xylylene dibromide | [1][5][6][8][9][10][13][14][15] |

| Semi-Systematic | α,α'-Dibromo-o-xylene | [5][6][7][8][9][10][12][13][14] |

| Alternative Spelling | alpha,alpha'-Dibromo-o-xylene | [1][6][9][10][13] |

| Alternative Spelling | o-Xylylene bromide | [7] |

| Alternative Name | o-Bis(bromomethyl)benzene | [2][5][10] |

| Systematic Variant | Benzene, 1,2-bis(bromomethyl)- | [5][10] |

| Systematic Variant | 1,2-Di(bromomethyl)benzene | [5][10] |

| Alternative Name | o-(Bromomethyl)benzyl bromide | [5][10] |

| Historical/Less Common | α,α'-Dibromo-o-xylol | [5][10] |

| Historical/Less Common | O-XYLIDENE DIBROMIDE | [7] |

| CAS Index Name | Benzene, 1,2-bis(bromomethyl)- | [5][10] |

Nomenclature Relationship Diagram

The following diagram illustrates the relationships between the primary systematic and common names for this compound.

Caption: A diagram illustrating the relationships between the IUPAC, common, and semi-systematic names for this compound.

Experimental Protocols

The identification and confirmation of this compound and its synonyms in a laboratory setting would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The experimental protocols for these techniques are well-established and would involve dissolving a sample of the compound in a suitable solvent (e.g., deuterated chloroform (B151607) for NMR) and acquiring the respective spectra. A detailed protocol for each is beyond the scope of this guide on nomenclature; however, researchers should refer to standard analytical chemistry textbooks for comprehensive methodologies.

Conclusion

A thorough understanding of the various synonyms for this compound is essential for effective scientific communication and research. This guide provides a comprehensive list of these names and their relationships to aid researchers in their work with this important chemical intermediate.

References

- 1. 91-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CAS 91-13-4 [matrix-fine-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 91-13-4 [chemicalbook.com]

- 5. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 6. Alpha,Alpha'-Dibromo-o-xylene CAS# 91-13-4 [gmall.chemnet.com]

- 7. lookchem.com [lookchem.com]

- 8. α,α′-ジブロモ-o-キシレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Alpha,Alpha'-Dibromo-o-xylene | 91-13-4 [chemnet.com]

- 10. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Xylylene dibromide - Wikipedia [en.wikipedia.org]

- 12. scbt.com [scbt.com]

- 13. chemindex.com [chemindex.com]

- 14. a,a -Dibromo-o-xylene 97 91-13-4 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Solubility Profile of 1,2-Bis(bromomethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-bis(bromomethyl)benzene in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting known qualitative solubility information and detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in chemical research and drug development, influencing reaction kinetics, purification methods, and formulation strategies. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, a solid at room temperature, its solubility in organic solvents is a key factor in its application as a reagent in organic synthesis.

Qualitative Solubility of this compound

Based on available chemical literature and supplier specifications, the solubility of this compound has been qualitatively described in several common organic solvents. This information is summarized in the table below. It is important to note that these are general descriptions and the actual solubility can be influenced by the purity of both the solute and the solvent, as well as the ambient temperature.

| Solvent | Qualitative Solubility | Citation |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [2] |

| Ether (Diethyl ether) | Soluble | [1][3] |

| Chloroform | Soluble | [1][3] |

| Toluene | Soluble | |

| Petroleum Ether | Slightly Soluble | [1][3] |

| Water | Insoluble | [4] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is required. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven or vacuum oven

-

Glassware (vials, flasks, beakers)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate.[5] It is advisable to determine the time to equilibrium by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Filtration: Use a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE). Pre-saturate the filter by passing a small amount of the solution through it first and discarding it to avoid loss of solute due to adsorption on the filter.[6]

-

Centrifugation: Centrifuge the sample and carefully decant the supernatant.

-

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporation dish or vial (W₁).

-

Transfer a precise volume or mass of the clear, saturated filtrate into the pre-weighed container.

-

Reweigh the container with the filtrate to determine the exact mass of the solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum for faster and gentler evaporation.

-

Once the solvent is completely removed, place the container with the solid residue in an oven or vacuum oven to ensure all residual solvent is evaporated.

-

Cool the container to room temperature in a desiccator and weigh it (W₂).

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is (W₂ - W₁).

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

-

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. It requires the initial creation of a calibration curve.

Materials and Equipment:

-

All materials from the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Carefully take an aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. 91-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 91-13-4 [chemicalbook.com]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 1,2-Bis(bromomethyl)benzene: Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 1,2-Bis(bromomethyl)benzene. It also details relevant experimental protocols and explores its application in the synthesis of bioactive compounds, offering valuable insights for professionals in chemical research and drug development.

Core Physical and Chemical Properties

This compound, also known as o-xylylene (B1219910) dibromide, is an organic compound with the chemical formula C8H8Br2.[1] It appears as a white to light cream crystalline powder.[1] This compound serves as a crucial intermediate in various chemical syntheses due to the reactivity of its two bromine atoms.[1]

Physicochemical Data of this compound

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in synthesis. The following table summarizes these and other key physical properties.

| Property | Value | Reference |

| Melting Point | 91-96 °C | [2][3][4] |

| Boiling Point | 140 °C at 20 mmHg | [1] |

| Density | 1.96 g/mL at 25 °C | [1] |

| Molecular Weight | 263.96 g/mol | [5] |

| Appearance | White to light cream crystals or crystalline powder | [1] |

| Water Solubility | Soluble, hydrolyzes | [1] |

Experimental Protocols

While specific experimental records for the determination of the melting and boiling points of this particular compound are not detailed in the literature, standard organic chemistry methodologies would be employed.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point under Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure and may decompose, its boiling point is typically determined under reduced pressure (vacuum distillation).

Methodology:

-

The compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 20 mmHg).

-

The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

Synthesis and Purification

A general procedure for the synthesis of this compound from o-xylene (B151617) has been described.[6]

Synthesis from o-Xylene:

-

N-bromosuccinimide (NBS) and o-xylene are mixed in acetonitrile (B52724) at room temperature.[6]

-

Silicon tetrachloride (SiCl4) is slowly added to the mixture.[6]

-

The reaction is stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[6]

-

The reaction mixture is then poured into water and extracted with dichloromethane.[6]

Purification: Purification of this compound can be achieved through crystallization from chloroform (B151607) or petroleum ether, or by vacuum distillation.[6]

Visualized Workflows and Applications

This compound is a valuable precursor in the synthesis of various compounds, including isothioureas, which are known inhibitors of human nitric oxide synthases, and tridentate carbene ligands used in the development of metal-based drugs.[1]

Caption: Synthetic workflow for this compound.

Caption: Role of derivatives in nitric oxide synthase inhibition.

References

- 1. lookchem.com [lookchem.com]

- 2. Benzene, 1,2-bis(bromomethyl)- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 91-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 91-13-4 [chemicalbook.com]

Technical Guide: Stability and Storage of α,α'-Dibromo-o-xylene for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for α,α'-Dibromo-o-xylene (CAS No. 91-13-4), a critical reagent in organic synthesis and pharmaceutical research. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent the formation of impurities that could adversely affect experimental outcomes. This document outlines the known stability profile, identifies key degradation pathways, and provides detailed protocols for handling and stability assessment.

Chemical and Physical Properties

α,α'-Dibromo-o-xylene, also known as 1,2-Bis(bromomethyl)benzene or o-Xylylene dibromide, is a white to light cream crystalline solid. It is a powerful lachrymator and requires careful handling in a well-ventilated fume hood.

| Property | Value | Citations |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Melting Point | 91-96 °C | |

| Appearance | White to light cream solid/crystal powder | |

| Solubility | Soluble in hot dioxane; recrystallizable from ethanol, chloroform, or petroleum ether. | [2] |

| Purity (Typical) | ≥97% |

Stability Profile and Degradation Pathways

α,α'-Dibromo-o-xylene is stable under recommended storage conditions, but its benzylic bromide functional groups are susceptible to degradation through several pathways, primarily hydrolysis, nucleophilic substitution, and photodegradation.

Hydrolysis

The primary degradation pathway for α,α'-Dibromo-o-xylene is hydrolysis. The presence of moisture can lead to the substitution of the bromine atoms with hydroxyl groups, forming α,α'-dihydroxy-o-xylene (o-xylene-α,α'-diol) and hydrobromic acid. This reaction is analogous to the hydrolysis of other benzyl (B1604629) halides, which can proceed through an SN1 or SN2 mechanism depending on the conditions. Given the stability of the intermediate benzylic carbocation, an SN1 pathway is plausible, especially in the presence of polar, protic solvents like water.

The accumulation of hydrobromic acid can, in turn, catalyze further degradation.

Incompatibilities and Reactivity with Nucleophiles

α,α'-Dibromo-o-xylene is a reactive alkylating agent and will react with a variety of nucleophiles. Contact with incompatible materials can lead to rapid degradation and the formation of hazardous byproducts.

Incompatible Materials:

-

Bases: Can promote elimination reactions (dehydrobromination) or substitution.

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Alcohols and Amines: Will readily undergo nucleophilic substitution reactions.

-

Metals: May be corroded by the compound or its degradation products.

-

Acids: May catalyze degradation reactions.

Thermal and Photochemical Decomposition

Exposure to elevated temperatures or light (particularly UV) can induce the homolytic cleavage of the carbon-bromine bond.[3] This generates radical intermediates that can lead to a variety of side reactions and polymerization, resulting in discoloration and the formation of complex impurities.[3]

Logical Diagram: Key Factors Affecting Stability

Caption: Key environmental and chemical factors leading to the degradation of α,α'-Dibromo-o-xylene.

Recommended Storage and Handling

To ensure the long-term stability and purity of α,α'-Dibromo-o-xylene, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool location (e.g., refrigerator, <15°C). | Minimizes thermal degradation and slows the rate of hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and displaces moisture. |

| Light | Store in a dark place, using an amber glass bottle or other opaque container. | Prevents photochemical decomposition. |

| Moisture | Keep container tightly closed in a dry place. Use of a desiccator for long-term storage is advised. | Prevents hydrolysis, the primary degradation pathway. |

| Container | Use a tightly sealed, corrosion-resistant container, potentially with a resistant inner liner. | The compound and its acidic degradation products can be corrosive. |

Handling Precautions:

-

Always handle in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

All equipment that comes into contact with the compound should be decontaminated, for example, by soaking in alcoholic alkali for 24 hours.[2]

Experimental Protocols

Proposed Workflow for a Stability Study

References

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into 1,2-Bis(bromomethyl)benzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 1,2-bis(bromomethyl)benzene, a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the molecular structure, spectroscopic properties, and reactivity of this compound, supported by quantitative data from computational and experimental studies. Detailed experimental protocols for its synthesis and characterization are also provided, alongside visualizations of key synthetic pathways and logical relationships to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as α,α'-dibromo-o-xylene, is a halogenated aromatic compound widely utilized as a precursor in the synthesis of a variety of complex organic molecules.[1] Its bifunctional nature, arising from the two reactive bromomethyl groups positioned ortho to each other on a benzene (B151609) ring, makes it a valuable building block for the construction of macrocycles, cyclophanes, and other constrained systems.[1] The compound's utility stems from its ability to act as an electrophile in reactions with nucleophiles and as a precursor to the highly reactive intermediate, o-quinodimethane, which readily participates in Diels-Alder reactions.[2] Understanding the theoretical underpinnings of its structure and reactivity is crucial for optimizing its use in synthetic applications.

Molecular Structure and Properties

The structural parameters of this compound have been investigated through both experimental techniques, such as X-ray crystallography, and theoretical methods, primarily Density Functional Theory (DFT).

Conformational Analysis

Computational studies have explored the conformational landscape of this compound. The rotation of the bromomethyl groups relative to the benzene ring dictates the molecule's overall shape and reactivity. DFT calculations suggest the existence of several stable conformers. A notable study performed a detailed conformational analysis and vibrational assignments for α,α'-dibromo-o-xylene (DBOX) using DFT calculations with various basis sets.[3]

Tabulated Structural Data

The following tables summarize key experimental and theoretical structural and spectroscopic data for this compound.

Table 1: Experimental and Theoretical Bond Lengths of this compound

| Bond | Experimental (Å)[4] | Theoretical (DFT/B3LYP) (Å)[3] |

| C-Br | 1.975 | 1.978 |

| C-C (aromatic) | - | 1.392 - 1.405 |

| C-C (aromatic-CH2) | - | 1.512 |

| C-H (aromatic) | - | 1.083 - 1.085 |

| C-H (methylene) | - | 1.091 |

Table 2: Experimental and Theoretical Bond Angles of this compound

| Angle | Theoretical (DFT/B3LYP) (°)[3] |

| C-C-C (aromatic) | 119.2 - 120.9 |

| C-C-H (aromatic) | 119.6 - 120.4 |

| C-C-CH2 | 120.1 - 121.2 |

| C-CH2-Br | 112.1 |

| H-C-H (methylene) | 108.5 |

Table 3: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 7.26-7.39 (m, 4H, Ar-H), 4.68 (s, 4H, -CH₂Br)[5] |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | 136.7 (C-1,2), 131.2 (C-3,6), 129.6 (C-4,5), 30.1 (-CH₂Br)[5] |

| IR (KBr) | Wavenumber (cm⁻¹) | 1437 (w), 1419 (w), 1227 (s), 1198 (s), 848 (w), 750 (w)[5] |

| Melting Point | Temperature (°C) | 98.4-99.8[5] |

Theoretical Vibrational Analysis

DFT calculations have been employed to predict the vibrational frequencies of this compound, which show good agreement with experimental FTIR and FT-Raman spectra.[3] This allows for a detailed assignment of the vibrational modes.

Table 4: Selected Theoretical Vibrational Frequencies (DFT/B3LYP) and their Assignments for this compound[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3065 | C-H stretch (aromatic) |

| 2975 | CH₂ asymmetric stretch |

| 2920 | CH₂ symmetric stretch |

| 1585 | C-C stretch (aromatic) |

| 1445 | CH₂ scissoring |

| 1215 | C-C-H in-plane bend (aromatic) |

| 1190 | CH₂ wagging |

| 760 | C-H out-of-plane bend (aromatic) |

| 650 | C-Br stretch |

Reactivity and Synthetic Applications

This compound is a key starting material in various organic transformations due to its two reactive sites.

Nucleophilic Substitution Reactions

The bromomethyl groups are excellent electrophilic sites and readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates. These reactions are fundamental to the construction of larger, more complex molecules.

Generation of o-Quinodimethane

Upon treatment with a reducing agent (e.g., sodium iodide or zinc), this compound generates the highly reactive diene, o-quinodimethane. This intermediate rapidly undergoes [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles, providing a powerful method for the synthesis of polycyclic aromatic and hydroaromatic systems.

Experimental Protocols

Synthesis of this compound from o-Xylene (B151617)

This protocol is adapted from established literature procedures.[1][6]

Materials:

-

o-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)